Tetrachloronickelate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

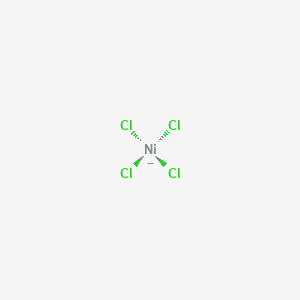

Tetrachloronickelate(2-) is a nickel coordination entity and a perchlorometallate anion.

科学研究应用

Thermochromic Materials

Tetrachloronickelate(2-) is widely used in thermochromic materials. Salts containing this anion change color from yellow to blue when heated to approximately 70°C. This property is utilized in temperature-sensitive applications, such as:

- Thermal Indicators : Used in packaging to indicate temperature changes.

- Smart Coatings : Employed in surfaces that change color based on temperature fluctuations.

| Compound | Color at Room Temperature | Color at Elevated Temperature | Remarks |

|---|---|---|---|

| Tetraethylammonium Tetrachloronickelate | Yellow | Blue | Thermochromic transition occurs at ~70°C |

| Imidazolium Tetrachloronickelate | Dark Blue Liquid | - | Stable at ambient temperatures |

Catalysis

Tetrachloronickelate(2-) has applications in catalysis due to its ability to facilitate various chemical reactions. It serves as a catalyst in:

- Organic Reactions : Particularly in reactions involving carbon-carbon bond formation.

- Electrochemical Processes : Used in fuel cells and batteries where nickel complexes play a crucial role in electron transfer mechanisms .

Environmental Applications

The compound is also investigated for its potential in environmental remediation processes:

- Heavy Metal Removal : Tetrachloronickelate(2-) can bind to heavy metals, facilitating their removal from contaminated water sources.

- Wastewater Treatment : Its application in treatment plants helps reduce nickel concentrations in effluents .

Case Study 1: Thermochromic Applications

A study demonstrated that tetraethylammonium tetrachloronickelate exhibits distinct thermochromic properties that can be harnessed for creating smart materials. The transition from yellow to blue was effectively used in temperature-sensitive labels for food products, providing visual cues about temperature stability during transport .

Case Study 2: Catalytic Activity

Research on the catalytic behavior of tetrachloronickelate(2-) revealed its effectiveness in promoting cross-coupling reactions under mild conditions. This application has significant implications for green chemistry, reducing the need for harsh reagents and conditions typically associated with traditional catalytic processes .

属性

分子式 |

Cl4Ni-2 |

|---|---|

分子量 |

200.5 g/mol |

IUPAC 名称 |

tetrachloronickel(2-) |

InChI |

InChI=1S/4ClH.Ni/h4*1H;/q;;;;+2/p-4 |

InChI 键 |

KONCEVMIEATMIH-UHFFFAOYSA-J |

SMILES |

Cl[Ni-2](Cl)(Cl)Cl |

规范 SMILES |

Cl[Ni-2](Cl)(Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。